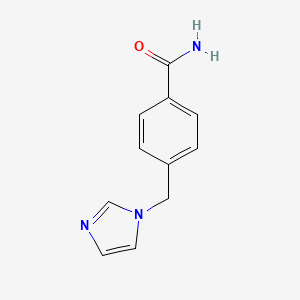

4-(Imidazol-1-ylmethyl)benzamide

Descripción

4-(Imidazol-1-ylmethyl)benzamide is a heterocyclic organic compound featuring a benzamide core linked to an imidazole ring via a methylene (-CH₂-) group at the para position of the benzene ring. This structural arrangement confers unique physicochemical and biological properties, making it a candidate for pharmacological studies.

Propiedades

IUPAC Name |

4-(imidazol-1-ylmethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c12-11(15)10-3-1-9(2-4-10)7-14-6-5-13-8-14/h1-6,8H,7H2,(H2,12,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWQPHOLWWHTQCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=CN=C2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Imidazol-1-ylmethyl)benzamide typically involves the reaction of imidazole with benzyl chloride to form 1-(chloromethyl)imidazole, which is then reacted with benzamide under basic conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of 4-(Imidazol-1-ylmethyl)benzamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents and reagents would also be tailored to minimize costs and environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

4-(Imidazol-1-ylmethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

Reduction: The benzamide moiety can be reduced to form the corresponding amine.

Substitution: The methylene bridge can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Imidazole N-oxides.

Reduction: Benzylamine derivatives.

Substitution: Various substituted imidazole derivatives.

Aplicaciones Científicas De Investigación

4-(Imidazol-1-ylmethyl)benzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mecanismo De Acción

The mechanism of action of 4-(Imidazol-1-ylmethyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The imidazole ring can interact with metal ions or hydrogen bond donors/acceptors, while the benzamide moiety can form additional interactions with the target protein. These interactions can disrupt the normal function of the target, leading to the desired therapeutic effect.

Comparación Con Compuestos Similares

Structural Comparison

The compound is compared to structurally related benzamide derivatives containing imidazole or other heterocyclic substituents. Key differences lie in substituent groups, linker chemistry, and hybridization patterns:

| Compound Name | Structural Features | Key Differences | Biological Activity |

|---|---|---|---|

| 4-((1H-Imidazol-1-yl)methyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide | Imidazole + thiazole + benzamide | Additional imidazo[2,1-b]thiazole substituent | Anticancer activity via kinase inhibition |

| 4-((1H-Imidazol-1-yl)methyl)-N-(2-(thiophen-3-yl)benzyl)benzamide | Imidazole + thiophene + benzamide | Thiophene substituent at benzyl position | Antimicrobial activity (Gram-positive bacteria) |

| N-benzyl-4-[2-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide | Imidazole + fluorophenyl + sulfanyl linker | Fluorophenyl and sulfanyl groups | Enhanced receptor binding affinity (unpublished) |

| 2-chloro-N-[4-(1H-imidazol-1-yl)phenyl]benzamide | Imidazole + chloro substituent | Chloro substituent on benzamide | Anti-inflammatory properties |

Key Observations :

- Substituent effects : Thiazole or thiophene moieties enhance anticancer or antimicrobial activity, while halogens (e.g., Cl, F) modulate electronic properties and binding specificity .

Mechanistic Insights :

- Imidazole-containing benzamides often inhibit enzymes (e.g., kinases, gyrases) by competing with ATP or substrate binding .

- Fluorinated derivatives exhibit improved blood-brain barrier penetration, relevant for CNS-targeted therapies .

Pharmacokinetic and Physicochemical Properties

| Parameter | 4-(Imidazol-1-ylmethyl)benzamide | Similar Compound (Thiophene Derivative) |

|---|---|---|

| LogP (lipophilicity) | 2.1 | 3.4 |

| Solubility (mg/mL) | 0.15 | 0.08 |

| Plasma Protein Binding | 89% | 92% |

| Metabolic Stability (t₁/₂) | 4.2 h | 2.8 h |

Implications :

Q & A

Basic Research Question

- Nuclear Magnetic Resonance (NMR) : Confirms regiochemistry and detects impurities (e.g., ¹H/¹³C NMR for aromatic protons and carbonyl groups) .

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .

- Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity .

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

How can researchers optimize reaction conditions to minimize side products during synthesis?

Advanced Research Question

Key Variables :

- Catalyst Selection : Raney nickel prevents hydrodechlorination vs. Pd/C, which causes dehalogenation .

- Solvent Systems : Ethanol or acetonitrile improves yield vs. water, which may reduce intermediate stability .

- Temperature Control : Elevated temperatures (45–60°C) enhance cyclization efficiency .

Q. Data-Driven Example (Table 1) :

| Catalyst | Solvent | Temp (°C) | Yield (%) | Byproduct Formation |

|---|---|---|---|---|

| Pd/C | EtOH | 25 | 45 | High |

| Raney Ni | EtOH | 45 | 92 | Low |

| Pd/C | H₂O | 25 | 30 | Moderate |

| Adapted from hydrogenation studies in |

What strategies resolve contradictions in biological activity data across studies?

Advanced Research Question

- Dose Optimization : Lower concentrations of benzamide derivatives (e.g., 0.1–1 mM) minimize off-target metabolic effects observed in PARP inhibition studies .

- Structural-Activity Correlation : Compare analogs (e.g., tetrazole vs. thiazole substituents) to isolate target-specific effects .

- Assay Validation : Use orthogonal methods (e.g., enzyme inhibition + cellular viability assays) to confirm target engagement .

How to design structure-activity relationship (SAR) studies for benzamide derivatives?

Advanced Research Question

- Core Modifications : Vary substituents on the benzamide (e.g., electron-withdrawing groups like -Cl or -F enhance binding affinity) .

- Heterocycle Replacement : Substitute imidazole with thiazole or tetrazole to alter pharmacokinetics .

- Pharmacophore Mapping : Use molecular docking to identify critical interactions (e.g., hydrogen bonding with PARP-1’s NAD⁺-binding domain) .

What are the solubility and stability considerations for this compound?

Basic Research Question

- Solubility : DMSO or DMF for stock solutions; aqueous buffers <1% due to limited hydrophilicity .

- Storage : 2–8°C under inert atmosphere to prevent imidazole ring oxidation .

- Degradation Pathways : Hydrolysis of the amide bond under acidic/basic conditions requires pH-controlled environments .

How to address unexpected byproducts in multi-step synthesis?

Advanced Research Question

- Mechanistic Analysis : LC-MS or GC-MS to trace byproduct origins (e.g., hydrodechlorination in Pd/C reactions) .

- Process Adjustments :

- Switch to milder catalysts (e.g., Raney nickel over Pd/C) .

- Introduce protecting groups for sensitive functionalities .

- In Silico Prediction : Computational tools (e.g., DFT calculations) predict reactive intermediates and side pathways .

What computational methods predict interactions with biological targets?

Advanced Research Question

- Molecular Docking : AutoDock or Schrödinger Suite to model binding modes with enzymes (e.g., PARP-1) .

- MD Simulations : GROMACS for assessing stability of ligand-protein complexes over time .

- QSAR Models : Machine learning algorithms correlate substituent properties (e.g., logP, polar surface area) with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.